2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide -

2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide

Catalog Number: EVT-4845230
CAS Number:
Molecular Formula: C23H31N3O3S
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

    Compound Description: 873140 is a potent and selective allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral activity against HIV-1 by blocking the interaction between the CCR5 receptor and its ligands, thus preventing HIV entry into host cells. []

    Relevance: While 873140 and 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide possess distinct core structures, they share a common theme of targeting chemokine receptors, albeit through different mechanisms. This highlights a research interest in compounds targeting similar biological pathways. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

    Compound Description: Sch-C (SCH 351125) is a non-competitive allosteric antagonist of the CCR5 receptor. It binds to the receptor and inhibits the binding of chemokines, including MIP-1α and RANTES, thereby blocking CCR5 activation and inhibiting HIV-1 entry. []

    Relevance: Similar to 873140, Sch-C targets the CCR5 receptor, highlighting a research focus on this receptor as a drug target. While structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, the shared interest in chemokine receptor modulation suggests a broader context for understanding structure-activity relationships within this area. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

    Compound Description: Sch-D (SCH 417,690) is another non-competitive allosteric CCR5 antagonist. It demonstrates potent antiviral activity against HIV-1 by preventing the binding of chemokine ligands to CCR5. []

    Relevance: Sch-D further emphasizes the recurring theme of CCR5 antagonism within the provided papers. While 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide's specific target is not defined in the provided context, the recurrent focus on CCR5 modulation suggests a potential area of investigation or comparison, particularly if the target compound demonstrates activity related to chemokine signaling or immune modulation. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

    Compound Description: UK-427,857 acts as a non-competitive allosteric antagonist of the CCR5 receptor, inhibiting the binding of chemokines and blocking the receptor's activation. []

    Relevance: This compound reinforces the recurring focus on CCR5 antagonists. Despite the structural differences from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, the repeated mention of CCR5-targeting compounds suggests a potential area of exploration for the target compound, particularly if its biological activity aligns with chemokine or immune modulation. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

    Compound Description: TAK779 is a potent and selective CCR5 antagonist that binds to the receptor and prevents the binding of chemokines, inhibiting CCR5-mediated signaling. []

    Relevance: The repeated identification of CCR5 antagonists, including TAK779, suggests a strong research interest in this receptor and its associated pathways. While structurally diverse from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, the consistent focus on CCR5 modulation warrants consideration, especially if the target compound exhibits relevant biological activity. []

[Nphe1Arg14Lys15]N/OFQ-NH2 (UFP-101)

    Compound Description: UFP-101 acts as a high-affinity blocker of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. It exhibits partial agonist effects on the NOP receptor in transfected neurons. []

    Relevance: UFP-101, while targeting a different receptor, underscores the importance of understanding the pharmacological profiles of structurally related compounds, especially when considering potential off-target effects or shared signaling pathways. []

1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (Trap-101)

    Compound Description: Trap-101 is a potent antagonist of the NOP receptor, specifically exhibiting inverse agonism by reducing the tonic inhibition of Ca2+ currents. []

    Relevance: Trap-101 emphasizes the diversity of pharmacological profiles exhibited by compounds targeting the same receptor, highlighting the importance of exploring a range of structural modifications when developing new therapeutics. It further highlights the interest in compounds affecting GPCR signaling, a class to which 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide might belong based on its structural features. []

1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4′-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide (compound 24)

    Compound Description: Compound 24 displays inverse agonism at the NOP receptor, leading to a decrease in tonic Ca2+ current inhibition. This highlights its ability to reduce NOP receptor activity below basal levels. []

    Relevance: The inclusion of Compound 24 with other NOP receptor modulators provides insight into the structural diversity within this class of compounds. While not directly comparable to 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, it underscores the importance of understanding how subtle structural changes can significantly alter pharmacological activity. []

N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride (JTC-801)

    Compound Description: JTC-801 functions as an antagonist of the NOP receptor and demonstrates inverse agonism by decreasing tonic Ca2+ current inhibition. []

    Relevance: JTC-801, as another NOP receptor antagonist, reinforces the significance of exploring various structural motifs within a specific chemical class to identify potent and selective compounds. This diversity in NOP receptor ligands, though structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, highlights the need to investigate a range of structures when targeting similar biological pathways. []

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide

    Compound Description: This compound exhibits high affinity for 5-HT2 receptors. It was used as a precursor in the development of radioligands for imaging studies targeting these receptors. []

    Relevance: This compound shares a similar benzamide core and a piperidinylpropyl substituent with 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide. This structural similarity suggests that 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide might also interact with serotonin receptors, specifically 5-HT2 receptors, as a potential mechanism of action. []

125I-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenza-mide

    Compound Description: This radioiodinated compound is a derivative of the previously mentioned compound and was developed as a radioligand for 5-HT2 receptors. It exhibits high affinity and selectivity for 5-HT2 receptors in vitro and demonstrates preferential retention in the frontal cortex, a region rich in 5-HT2 receptors, in in vivo studies. []

    Relevance: This compound further emphasizes the potential for 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide to interact with 5-HT2 receptors due to the shared benzamide core, piperidinylpropyl substituent, and presence of halogenated aromatic rings in both compounds. []

N-(phenylalkyl)piperidine derivatives

    Compound Description: A series of N-(phenylalkyl)piperidine derivatives were synthesized and evaluated as membrane-bound phospholipase A2 (PLA2) inhibitors. These compounds demonstrated potent inhibition of arachidonic acid release from rabbit heart membrane fractions and reduced myocardial infarction size in rats. []

    Relevance: Although not directly named, these compounds are structurally similar to 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, particularly the presence of a benzyl group attached to the piperidine ring. This structural motif suggests a potential for 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide to interact with PLA2 or exhibit related anti-inflammatory effects. []

N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[ 4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide (ER-3826)

    Compound Description: ER-3826 is a potent membrane-bound PLA2 inhibitor that effectively reduces myocardial infarction size in rats. []

    Relevance: The structural similarities between ER-3826 and 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, especially the benzylpiperidine moiety and the presence of a sulfonamide group, suggest that 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide might possess PLA2 inhibitory activity or related anti-inflammatory properties. []

(±)-cis-4-amino-5-chloro-N[1-[3(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide (Cisapride)

    Compound Description: Cisapride is a gastrokinetic drug that stimulates gastrointestinal motility. [, ]

    Relevance: Cisapride and 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide share several key structural features, including a substituted benzamide core, a piperidinylpropyl substituent, and the presence of halogenated aromatic rings. This structural resemblance suggests that 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide might also exhibit effects on gastrointestinal motility or possess other pharmacological properties related to cisapride. [, ]

4-(4-{acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide

    Compound Description: This compound represents a novel class of Bcl-2 antiapoptotic protein activity inhibitors. []

    Relevance: Although structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, it highlights the therapeutic potential of compounds containing piperidine and benzamide moieties. The presence of these moieties in 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide suggests that this compound might also possess biological activity related to apoptosis or other cellular processes. []

(R)-N-(3-amino-propyl)-N-[1-(5-benzyl-3-methyl-4-oxo-4,5-dihydro-isothiazolo[5,4-d]pyrimidin-6-yl)-2-methyl-propyl]-4-methyl-benzamide

    Compound Description: This compound is a potent Eg5 inhibitor and possesses anti-cancer properties. []

    Relevance: This compound shares a benzamide moiety with 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, indicating a potential for 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide to interact with similar targets involved in cell cycle regulation or possess anti-cancer activity. []

Properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C23H31N3O3S/c1-30(28,29)26(19-20-11-4-2-5-12-20)22-14-7-6-13-21(22)23(27)24-15-10-18-25-16-8-3-9-17-25/h2,4-7,11-14H,3,8-10,15-19H2,1H3,(H,24,27)

InChI Key

ZIWRHOOBSTVJHZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCCN3CCCCC3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCCN3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.